Bevasiranib

Description

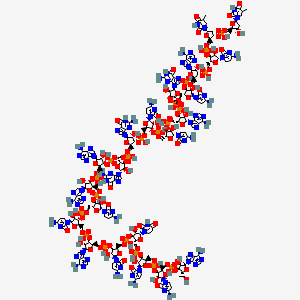

Structure

2D Structure

Properties

CAS No. |

959961-96-7 |

|---|---|

Molecular Formula |

C200H254N78O140P20 |

Molecular Weight |

6610 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-[hydroxy-[[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C200H254N78O140P20/c1-63-25-268(199(316)256-162(63)301)98-23-65(280)68(378-98)28-358-419(318,319)399-66-24-99(269-26-64(2)163(302)257-200(269)317)379-69(66)29-359-420(320,321)401-129-71(382-167(110(129)283)258-13-3-88(201)240-189(258)306)31-366-431(342,343)411-139-80(391-178(120(139)293)271-55-232-101-148(211)220-49-226-154(101)271)40-371-430(340,341)409-137-78(389-175(118(137)291)266-21-11-96(209)248-197(266)314)38-369-434(348,349)416-144-85(396-183(125(144)298)276-60-237-106-159(276)250-186(216)253-164(106)303)45-375-436(352,353)414-142-83(394-181(123(142)296)274-58-235-104-151(214)223-52-229-157(104)274)43-373-429(338,339)407-135-74(385-173(116(135)289)264-19-9-94(207)246-195(264)312)34-363-424(328,329)404-133-77(388-171(114(133)287)262-17-7-92(205)244-193(262)310)37-368-433(346,347)417-145-87(398-184(126(145)299)277-61-238-107-160(277)251-187(217)254-165(107)304)47-377-438(356,357)418-146-86(397-185(127(146)300)278-62-239-108-161(278)252-188(218)255-166(108)305)46-376-437(354,355)415-143-84(395-182(124(143)297)275-59-236-105-152(215)224-53-230-158(105)275)44-374-435(350,351)413-141-82(393-180(122(141)295)273-57-234-103-150(213)222-51-228-156(103)273)42-372-428(336,337)406-134-73(384-172(115(134)288)263-18-8-93(206)245-194(263)311)33-362-423(326,327)403-132-76(387-170(113(132)286)261-16-6-91(204)243-192(261)309)36-367-432(344,345)412-140-81(392-179(121(140)294)272-56-233-102-149(212)221-50-227-155(102)272)41-370-427(334,335)408-136-75(386-174(117(136)290)265-20-10-95(208)247-196(265)313)35-364-426(332,333)410-138-79(390-176(119(138)292)267-22-12-97(281)249-198(267)315)39-365-425(330,331)405-131-72(383-169(112(131)285)260-15-5-90(203)242-191(260)308)32-361-422(324,325)402-130-70(381-168(111(130)284)259-14-4-89(202)241-190(259)307)30-360-421(322,323)400-128-67(27-279)380-177(109(128)282)270-54-231-100-147(210)219-48-225-153(100)270/h3-22,25-26,48-62,65-87,98-99,109-146,167-185,279-280,282-300H,23-24,27-47H2,1-2H3,(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H2,201,240,306)(H2,202,241,307)(H2,203,242,308)(H2,204,243,309)(H2,205,244,310)(H2,206,245,311)(H2,207,246,312)(H2,208,247,313)(H2,209,248,314)(H2,210,219,225)(H2,211,220,226)(H2,212,221,227)(H2,213,222,228)(H2,214,223,229)(H2,215,224,230)(H,249,281,315)(H,256,301,316)(H,257,302,317)(H3,216,250,253,303)(H3,217,251,254,304)(H3,218,252,255,305)/t65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,98+,99+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+/m0/s1 |

InChI Key |

PRYZSLKPMFOUNL-MHIBGBBJSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=CC(=NC5=O)N)COP(=O)(O)O[C@@H]6[C@H](O[C@H]([C@@H]6O)N7C=NC8=C(N=CN=C87)N)COP(=O)(O)O[C@@H]9[C@H](O[C@H]([C@@H]9O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=O)NC1=O)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=CC(=NC1=O)N)COP(=O)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)OC4C(OC(C4O)N5C=CC(=NC5=O)N)COP(=O)(O)OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)COP(=O)(O)OC9C(OC(C9O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=O)NC1=O)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)(O)OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Bevasiranib: A Technical Guide to VEGF-A Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevasiranib, an investigational short interfering RNA (siRNA) therapeutic, represents a targeted genetic approach to inhibiting angiogenesis, the formation of new blood vessels, which is a key pathological process in neovascular (wet) age-related macular degeneration (wet AMD). By leveraging the RNA interference (RNAi) pathway, this compound was designed to specifically silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a potent pro-angiogenic factor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, specific target, preclinical and clinical data, and detailed experimental protocols. Although the clinical development of this compound was discontinued, the data and methodologies associated with its investigation offer valuable insights into the application of siRNA technology for ocular diseases.

Core Mechanism: RNA Interference-Mediated Silencing of VEGF-A

This compound is a synthetically manufactured double-stranded siRNA molecule designed to specifically target the messenger RNA (mRNA) transcript of the human VEGF-A gene. Upon intravitreal administration, this compound enters the target retinal cells, where it is recognized by the RNA-Induced Silencing Complex (RISC). The RISC complex unwinds the siRNA duplex and uses the antisense strand as a guide to identify and bind to the complementary sequence on the VEGF-A mRNA. This binding leads to the enzymatic cleavage and subsequent degradation of the target mRNA, thereby preventing its translation into VEGF-A protein. This upstream intervention reduces the overall levels of VEGF-A, mitigating its downstream effects on endothelial cell proliferation, migration, and vascular permeability that drive choroidal neovascularization (CNV).[1][2][3]

This compound Target Sequence

The specific target sequence within the human VEGF-A mRNA for this compound is:

5'-UCUACUCUACCUCCACCAUCA-3'

Preclinical Efficacy

In Vitro Studies

Initial preclinical evaluations in human cell lines demonstrated the potent and specific silencing activity of this compound. In human retinal pigment epithelial (RPE) cells, transfection with this compound resulted in a significant, dose-dependent reduction in VEGF-A mRNA and protein levels.

In Vivo Animal Models

Studies in animal models of CNV provided further evidence of this compound's therapeutic potential. In a laser-induced CNV model in cynomolgus monkeys, intravitreal administration of this compound resulted in a statistically significant reduction in the area of choroidal neovascularization.

| Preclinical Study: Laser-Induced CNV in Cynomolgus Monkeys | |

| Parameter | Result |

| Reduction in CNV Area | >50% reduction with this compound treatment compared to control. |

| Vascular Leakage | Dose-dependent reduction in vascular leakage observed. |

| Doses Tested | 70 µg, 150 µg, and 350 µg |

In another in vivo model, co-injection of a human VEGF-A-targeting siRNA with a vector expressing human VEGF-A resulted in a significant reduction in hVEGF levels (p < 0.0013), further validating the gene-silencing effect.[1]

Clinical Trials

This compound progressed through early-phase clinical trials for the treatment of wet AMD.

Phase I Clinical Trial

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety and preliminary efficacy of a single intravitreal injection of this compound in patients with wet AMD.

| Phase I Clinical Trial Design | |

| Number of Patients | 15 |

| Dose Cohorts | 0.1 mg, 0.33 mg, 1.0 mg, 1.5 mg, and 3.0 mg |

| Primary Outcome | Safety and tolerability |

| Secondary Outcome | Preliminary efficacy signals |

The trial demonstrated that this compound was generally well-tolerated, with no dose-limiting toxicities observed.

Phase II Clinical Trial (C.A.R.E. Study)

The Phase II "Cand5 Anti-VEGF RNAi Evaluation" (C.A.R.E.) study was a randomized, double-masked, multicenter trial designed to further assess the safety and efficacy of this compound in patients with wet AMD.

| Phase II Clinical Trial (C.A.R.E. Study) Design | |

| Number of Patients | 129 |

| Dose Levels | Three undisclosed dose levels |

| Primary Endpoints | Safety and efficacy |

| Key Efficacy Measures | Change in near vision, lesion size (CNV), and time to rescue therapy |

The C.A.R.E. study showed a dose-related effect on several key efficacy endpoints, suggesting biological activity. However, specific quantitative data from this trial were not extensively published.

Phase III Clinical Trial (COBALT Study) and Discontinuation

A Phase III clinical trial, the COBALT (Combination of this compound and Lucentis Therapies) study, was initiated to evaluate this compound as a maintenance therapy following initial treatment with ranibizumab (Lucentis®). The trial was ultimately terminated as it was deemed unlikely to meet its primary endpoint.

An Alternative Mechanism: Toll-Like Receptor 3 (TLR3) Activation

Experimental Protocols

In Vitro siRNA Transfection and Efficacy Assessment

Objective: To determine the efficacy of this compound in reducing VEGF-A expression in a human retinal pigment epithelial (ARPE-19) cell line.

Materials:

-

ARPE-19 cells

-

This compound siRNA

-

Non-targeting control siRNA

-

Lipofectamine RNAiMAX transfection reagent

-

Opti-MEM I Reduced Serum Medium

-

Complete cell culture medium (DMEM/F12 with 10% FBS)

-

Reagents for RNA extraction (e.g., TRIzol)

-

Reagents for cDNA synthesis

-

Primers and probes for VEGF-A and a housekeeping gene (e.g., GAPDH) for qPCR

-

ELISA kit for human VEGF-A

Protocol:

-

Cell Seeding: Seed ARPE-19 cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection Complex Preparation:

-

For each well, dilute this compound or control siRNA in Opti-MEM.

-

In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

-

Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 10-15 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the transfection complexes to the cells in fresh, serum-free medium.

-

Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After the incubation period, replace the medium with complete cell culture medium.

-

Harvesting: At 24, 48, and 72 hours post-transfection, harvest the cells for RNA extraction and the cell culture supernatant for protein analysis.

-

Quantification of VEGF-A mRNA:

-

Extract total RNA from the harvested cells.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (qPCR) using primers and probes specific for human VEGF-A and the housekeeping gene.

-

Calculate the relative expression of VEGF-A mRNA normalized to the housekeeping gene.

-

-

Quantification of VEGF-A Protein:

-

Centrifuge the collected cell culture supernatant to remove any cellular debris.

-

Perform an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions to quantify the concentration of secreted VEGF-A protein.

-

In Vivo Laser-Induced Choroidal Neovascularization (CNV) Model in Primates

Objective: To evaluate the efficacy of intravitreal this compound in reducing the severity of laser-induced CNV in a non-human primate model.

Animal Model: Cynomolgus monkeys.

Protocol:

-

Anesthesia and Pupil Dilation: Anesthetize the animals and dilate their pupils with a topical mydriatic agent.

-

Laser Photocoagulation:

-

Using a fundus camera and a laser photocoagulator, deliver multiple laser spots (e.g., 532 nm diode laser) to the macular region of each eye to induce breaks in Bruch's membrane.

-

-

Intravitreal Injection: Immediately following laser treatment, administer a single intravitreal injection of this compound or a vehicle control into each eye.

-

Post-Procedure Monitoring: Monitor the animals for any signs of adverse events.

-

Fluorescein Angiography: At specified time points (e.g., weekly for 4 weeks), perform fluorescein angiography to visualize and quantify the extent of CNV and associated vascular leakage.

-

Image Analysis: Analyze the fluorescein angiograms to measure the total area of CNV for each eye.

-

Histological Analysis (Optional): At the end of the study, euthanize the animals and enucleate the eyes for histological processing to further assess the extent of CNV.

Visualizations

Caption: VEGF-A signaling pathway and the point of intervention by this compound.

Caption: Experimental workflow for preclinical evaluation of this compound.

Caption: Dual mechanism of action of this compound.

References

Bevasiranib's potential interaction with Toll-like receptor 3 (TLR3)

An In-depth Technical Guide to the Interaction of Bevasiranib with Toll-like Receptor 3 (TLR3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a 21-nucleotide small interfering RNA (siRNA) developed to treat neovascular age-related macular degeneration (wet AMD), was initially designed to function via RNA interference (RNAi) to silence the expression of vascular endothelial growth factor A (VEGF-A).[1][2] However, a substantial body of evidence now indicates that a significant component of its anti-angiogenic activity is mediated through an off-target, sequence-independent activation of Toll-like receptor 3 (TLR3).[3][4] This guide provides a detailed examination of this alternative mechanism, presenting key experimental data, detailed protocols, and an analysis of the underlying signaling pathways. Understanding this dual mechanism is critical for the development and evaluation of future siRNA-based therapeutics.

The Dual Mechanism of Action of this compound

This compound's biological activity can be attributed to two distinct molecular pathways: its intended on-target RNAi mechanism and an off-target innate immune response mediated by TLR3.

On-Target Mechanism: RNA Interference (RNAi)

The canonical pathway for this compound involves the cellular RNAi machinery. As a short double-stranded RNA (dsRNA), this compound is designed to be incorporated into the RNA-Induced Silencing Complex (RISC).[3] The antisense strand then guides the activated RISC to the complementary sequence on the VEGF-A messenger RNA (mRNA), leading to its cleavage and subsequent degradation. This process is intended to prevent the translation of VEGF-A protein, thereby reducing the stimulus for choroidal neovascularization (CNV) in wet AMD.[5][6]

Off-Target Mechanism: TLR3 Activation

Contrary to the specific nature of RNAi, the anti-angiogenic effects of this compound have been shown to be largely sequence- and target-independent.[4][7] This activity is dependent on TLR3, an innate immune receptor that recognizes dsRNA, a common molecular pattern associated with viral infections.[8] Studies have demonstrated that siRNAs of 21 nucleotides or longer, including this compound, can directly bind to and activate TLR3 on the surface of endothelial and retinal pigment epithelium (RPE) cells.[3][4][9] This interaction triggers an anti-angiogenic response that is distinct from its gene-silencing function.

Evidence for this compound-TLR3 Interaction

The hypothesis that this compound's efficacy is linked to TLR3 activation is supported by compelling in vivo and in vitro experimental data.

In Vivo Evidence from Murine Models

The most definitive evidence comes from studies using mouse models of laser-induced CNV. These experiments consistently show that the anti-angiogenic effect of anti-VEGF siRNA is abrogated in mice lacking a functional TLR3 gene (Tlr3-/-).

Table 1: Effect of siRNAs on Choroidal Neovascularization (CNV) in Mice

| siRNA Type | Target | RNAi Competent? | CNV Suppression in Wild-Type (Tlr3+/+) Mice | CNV Suppression in TLR3 Knockout (Tlr3-/-) Mice | Reference |

|---|---|---|---|---|---|

| This compound-like | Human VEGFA | Yes | Yes | No | [3][4] |

| Non-targeted (Luciferase) | Luciferase | Yes | Yes | No | [4] |

| RNAi-incompetent | VEGFR1 | No (chemically modified) | Yes | No | [4] |

| Short (7-nt) | Luciferase | No | No | No |[10] |

These results demonstrate that CNV suppression is a class effect of siRNAs (≥21 nt) and is dependent on TLR3, not on the specific gene-silencing capacity of the siRNA molecule.[4][7]

In Vitro Evidence of Direct TLR3 Activation

Cell-based assays have elucidated the direct interaction between siRNA and cell-surface TLR3.

-

TLR3 Phosphorylation : Treatment of primary human RPE cells and lymphatic endothelial cells with naked 21-nucleotide siRNA leads to rapid phosphorylation of TLR3 within minutes, indicating the activation of a cell-surface receptor.[9][11]

-

siRNA Binding : Fluorescein-conjugated siRNAs have been shown to bind to the surface of choroidal endothelial cells from wild-type mice, with significantly reduced binding observed in cells from Tlr3-/- mice.[4]

-

UNC93B1 Dependence : In HEK293 cells, which typically express TLR3 in endosomal compartments, the response to extracellular siRNA requires co-expression of UNC93B1, a protein that chaperones TLR3 to the plasma membrane.[12]

The TLR3 Signaling Pathway

Activation of TLR3 by extracellular siRNA initiates a signaling cascade that culminates in an anti-angiogenic and pro-inflammatory response. This pathway is mediated by the TIR-domain-containing adapter-inducing interferon-β (TRIF) adaptor protein.[4][13]

-

Ligand Binding : this compound (or other ≥21 nt siRNA) binds to the ectodomain of TLR3, likely inducing receptor dimerization.[4][12]

-

Adaptor Recruitment : Activated TLR3 recruits the adaptor protein TRIF to its intracellular Toll/interleukin-1 receptor (TIR) domain.[13]

-

Downstream Activation : TRIF acts as a scaffold to initiate two distinct downstream branches:

-

NF-κB Activation : TRIF interacts with TRAF6 and RIP1, leading to the activation of the IKK complex. This results in the phosphorylation of IκB, its degradation, and the subsequent translocation of the transcription factor NF-κB to the nucleus to induce pro-inflammatory cytokine expression (e.g., IL-12).[13][14]

-

IRF3 Activation : TRIF also recruits TRAF3, which activates the kinases TBK1 and IKKε. These kinases phosphorylate the transcription factor IRF3, causing it to dimerize and translocate to the nucleus to drive the expression of type I interferons and interferon-stimulated genes (e.g., IFN-γ).[13][15]

-

-

Anti-Angiogenic Effect : The production of IL-12 and IFN-γ is critical for the ultimate anti-angiogenic effect observed in vivo.[4]

Key Experimental Protocols

Reproducing the foundational experiments is key to studying siRNA-TLR3 interactions. Below are detailed methodologies for core assays.

Protocol: Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the standard method for inducing and quantifying CNV to test the efficacy of anti-angiogenic compounds in vivo.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sequence- and target-independent angiogenesis suppression by siRNA via TLR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence- and target-independent angiogenesis suppression by siRNA via TLR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dsRNA-Activation of TLR3 and RLR Signaling: Gene Induction-Dependent and Independent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small interfering RNA-induced TLR3 activation inhibits blood and lymphatic vessel growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Activation of cell membrane-localized Toll-like receptor 3 by siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toll-Like Receptor Signalling Pathways and the Pathogenesis of Retinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sensing of Viral Infection and Activation of Innate Immunity by Toll-Like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. invivogen.com [invivogen.com]

Foundational Research on siRNA Therapeutics for Ophthalmology: A Technical Guide

This technical guide provides an in-depth overview of the foundational research and development of small interfering RNA (siRNA) therapeutics for various ophthalmic diseases. The eye's compartmentalized nature makes it an ideal target for localized siRNA delivery, minimizing systemic exposure and potential side effects.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a summary of key preclinical and clinical data, detailed experimental protocols for foundational research, and visualizations of critical pathways and workflows.

Core Concepts in Ocular siRNA Therapeutics

RNA interference (RNAi) is a natural biological process for gene silencing, which can be harnessed for therapeutic purposes.[1][2] Synthetic siRNAs, typically 21-23 base pair double-stranded RNA molecules, are designed to be complementary to a specific messenger RNA (mRNA) target.[1] Once introduced into a cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC unwinds the siRNA, and the single guide strand directs the complex to its complementary mRNA target, which is then cleaved and degraded, effectively "silencing" the gene and preventing the production of the disease-causing protein.[1]

The primary focus of foundational siRNA research in ophthalmology has been on neovascular diseases like wet age-related macular degeneration (nAMD) and diabetic macular edema (DME).[1][3] The core pathogenic mechanism in these conditions is the over-expression of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes angiogenesis and increases vascular permeability.[4][5]

Key Molecular Targets

-

Vascular Endothelial Growth Factor A (VEGF-A): The primary driver of angiogenesis in nAMD and DME. Bevasiranib, one of the earliest siRNA candidates, was designed to directly target VEGF-A mRNA.[5][6]

-

VEGF Receptor 1 (VEGFR1): A receptor for VEGF-A that plays a crucial role in mediating the angiogenic signal. Targeting the receptor mRNA offers an alternative strategy to blocking the ligand. Sirna-027 (also known as AGN211745) is a chemically modified siRNA designed to target VEGFR1 mRNA.[7][8][9][10]

-

RTP801 (REDD1): A hypoxia-inducible gene that is implicated in pathologic retinal conditions. The siRNA candidate PF-04523655 was developed to inhibit its expression.[4][11][12]

-

Transient Receptor Potential Vanilloid 1 (TRPV1): A receptor involved in pain signaling and inflammation on the ocular surface. SYL1001 is an siRNA therapeutic targeting TRPV1 for the treatment of Dry Eye Disease (DED).[13][14]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from foundational preclinical and clinical studies of siRNA therapeutics in ophthalmology.

Table 1: Preclinical Efficacy of Ophthalmic siRNA Candidates

| siRNA Candidate | Target | Animal Model | Delivery Route | Key Efficacy Results | Citation(s) |

| Sirna-027 | VEGFR1 | Laser-induced Choroidal Neovascularization (CNV) Mouse Model | Intravitreal | 57% reduction in VEGFR1 mRNA; 45-66% reduction in CNV lesion area. | [1][7][8] |

| Sirna-027 | VEGFR1 | Mouse Model of Ischemic Retinopathy | Intravitreal | 32% reduction in retinal neovascularization. | [7][8] |

| siRNA vs. VEGF | VEGF | Laser-induced CNV Mouse Model | Subretinal | Significant inhibition of CNV. | [2] |

| siRNA vs. Epo | Erythropoietin (Epo) | Laser-induced CNV Mouse Model | Intravitreal | 40% reduction in Epo expression; 40% reduction in CNV lesion area. | [15] |

Table 2: Clinical Trial Outcomes for Ophthalmic siRNA Therapeutics

| siRNA Candidate (Drug Name) | Target | Disease | Phase | Dosing | Key Efficacy Results | Citation(s) |

| Sirna-027 (AGN211745) | VEGFR1 | nAMD | Phase 1 | Single intravitreal injection (100-1600 µg) | Well tolerated; most pronounced decrease in foveal thickness observed at 100 µg and 200 µg doses. | [16] |

| This compound (Cand5) | VEGF-A | nAMD | Phase 2 | Intravitreal injection | Showed dose-related positive effects on near vision and lesion size. The subsequent Phase 3 COBALT trial was discontinued as it was unlikely to meet its primary endpoint. | [6][17] |

| PF-04523655 | RTP801 | nAMD | Phase 2 (MONET Study) | 1 mg PF + ranibizumab Q4W | Mean BCVA gain of +9.5 letters at week 16 (vs. +6.8 for ranibizumab alone). | [12] |

| PF-04523655 | RTP801 | DME | Phase 2 (DEGAS Study) | 3 mg intravitreal injection | Mean BCVA gain of +5.77 letters at 12 months (vs. +2.39 for laser). | [11][18] |

| SYL1001 | TRPV1 | Dry Eye Disease | Phase 2 | 1.125% topical eye drops (once daily) | Significant decrease in ocular pain scores (p=0.013); 50% of patients showed improvement in conjunctival hyperemia (vs. 20% for placebo, p<0.05). | [13][14][19] |

Key Experimental Protocols

This section details common methodologies used in the foundational research of siRNA therapeutics for neovascular eye diseases.

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This is the most widely used animal model to mimic key aspects of nAMD and test anti-angiogenic therapies.[20][21][22]

Objective: To create a standardized injury that ruptures Bruch's membrane, inducing the growth of new blood vessels from the choroid.

Materials:

-

C57BL/6J mice (pigmented mice are required for proper laser energy absorption)[20]

-

Anesthetic (e.g., intraperitoneal ketamine/xylazine)

-

Topical anesthetic (e.g., tetracaine hydrochloride)

-

Mydriatic agent (e.g., tropicamide) to dilate pupils

-

Argon or Diode laser photocoagulator mounted on a slit lamp

-

Glass coverslip and artificial tear solution

-

Fluorescein-conjugated dextran or Isolectin B4 for vessel staining

Procedure:

-

Anesthetize the mouse and place it on a warming pad.[23]

-

Apply a topical anesthetic and a mydriatic agent to the eye to be treated. Wait for full pupil dilation (typically 2-5 minutes).[23]

-

Position the mouse on the slit lamp stage. Apply a drop of artificial tear solution to a glass coverslip and gently press the coverslip onto the mouse's cornea to flatten it and allow for a clear view of the fundus.[23]

-

Visualize the retina through the slit lamp. Identify the optic nerve.

-

Deliver 3-4 laser burns around the optic nerve. Typical laser settings are: 75 µm spot size, 100 ms duration, 100-150 mW power .[23] The immediate appearance of a small bubble confirms the successful rupture of Bruch's membrane.[21]

-

Administer siRNA therapeutic via intravitreal injection either immediately after the laser procedure or at a designated time point.

-

After 7-14 days, evaluate the extent of CNV. Euthanize the mouse and perfuse with fluorescein-conjugated dextran or enucleate the eye for choroidal flat mount preparation.

-

Dissect the RPE-choroid-sclera complex, stain with Isolectin B4, and image using fluorescence microscopy.[20][24]

-

Quantify the area of neovascularization using image analysis software (e.g., ImageJ).[24]

Intravitreal Injection of siRNA in Mice

This protocol describes the direct injection of siRNA into the vitreous chamber of the mouse eye.

Objective: To deliver a precise dose of siRNA to the posterior segment of the eye, targeting retinal cells.

Materials:

-

Anesthetized mouse

-

Dissecting microscope

-

32- or 34-gauge Hamilton syringe with a beveled needle[21][25]

-

siRNA solution (e.g., diluted in sterile PBS or saline)

Procedure:

-

Under a dissecting microscope, gently proptose the anesthetized mouse eye.

-

Using the Hamilton syringe, puncture the sclera approximately 1 mm posterior to the limbus, avoiding the lens.[25]

-

Slowly inject 1-2 µL of the siRNA solution into the center of the vitreous cavity over 3-5 seconds.[21][25]

-

Hold the needle in place for 20-30 seconds after injection to prevent reflux of the solution upon withdrawal.[25]

-

Slowly withdraw the needle. Apply a topical antibiotic to the injection site.

-

Allow the mouse to recover on a warming pad.

Quantification of Retinal mRNA Knockdown by qRT-PCR

This protocol is used to measure the efficacy of siRNA in reducing the levels of its target mRNA in retinal tissue.

Objective: To quantify the relative expression of a target gene (e.g., VEGFR1) after siRNA treatment.

Materials:

-

Retinal tissue harvested from treated and control animals

-

RNA extraction kit (e.g., TRIzol, RNeasy Kit)

-

Reverse transcription kit to synthesize cDNA

-

qPCR instrument (e.g., LightCycler)

-

Gene-specific primers for the target gene (e.g., VEGF) and a housekeeping gene (e.g., GAPDH, ARP)[9][27]

Procedure:

-

RNA Extraction: Dissect the retina from the enucleated eye and immediately homogenize it in lysis buffer from an RNA extraction kit. Follow the manufacturer's protocol to isolate total RNA.

-

cDNA Synthesis: Perform reverse transcription on a standardized amount of total RNA (e.g., 1 µg) to synthesize complementary DNA (cDNA).

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene, and the synthesized cDNA template. Prepare separate reactions for the housekeeping gene.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR system. The instrument will monitor the fluorescence of SYBR Green I, which increases as it binds to double-stranded DNA amplified in each cycle.[26]

-

Data Analysis: Determine the cycle threshold (Ct) for both the target and housekeeping genes. The Ct value is inversely proportional to the initial amount of template. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated group to the control group.

Analysis of Retinal Protein Reduction by Western Blot

This protocol is used to confirm that mRNA knockdown translates to a reduction in the target protein.

Objective: To detect and quantify the level of a target protein (e.g., VEGFR1) in retinal tissue after siRNA treatment.

Materials:

-

Retinal tissue

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors[28][29]

-

Sonicator or homogenizer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

Nitrocellulose or PVDF membrane

-

Blocking solution (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Secondary antibody conjugated to Horseradish Peroxidase (HRP)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize dissected retinas in ice-cold lysis buffer. Sonicate the samples briefly to ensure complete lysis.[28][29]

-

Centrifuge the lysate at high speed at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.[28]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay to ensure equal loading.[29]

-

Electrophoresis: Mix a standardized amount of protein (e.g., 20-40 µg) with loading buffer, heat to denature, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking solution for 1 hour to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-VEGFR1) overnight at 4°C.[30]

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30]

-

Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein band intensity to a loading control (e.g., β-actin or GAPDH) from the same sample.

Mandatory Visualizations

RNA Interference (RNAi) Mechanism

Caption: The cellular mechanism of RNA interference (RNAi) initiated by a synthetic siRNA.

VEGF Signaling Pathway in Neovascular AMD

Caption: Simplified VEGF signaling cascade and the intervention point for VEGFR1-targeting siRNA.

Preclinical Development Workflow for Ocular siRNA

Caption: A typical workflow for the preclinical development of an siRNA therapeutic for ophthalmology.

References

- 1. researchgate.net [researchgate.net]

- 2. Small interfering RNA (siRNA) targeting VEGF effectively inhibits ocular neovascularization in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acuity Pharmaceuticals Reports Positive Initial Phase II Results For this compound (Cand5) In Wet AMD - BioSpace [biospace.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. Suppression of ocular neovascularization with siRNA targeting VEGF receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Retinal VEGF mRNA measured by SYBR green I fluorescence: A versatile approach to quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Press Release [sec.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Evaluation of the siRNA PF-04523655 versus ranibizumab for the treatment of neovascular age-related macular degeneration (MONET Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repositorio.uam.es [repositorio.uam.es]

- 14. sylentis.com [sylentis.com]

- 15. tvst.arvojournals.org [tvst.arvojournals.org]

- 16. RNAi-based treatment for neovascular age-related macular degeneration by Sirna-027 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]

- 18. Dose-ranging evaluation of intravitreal siRNA PF-04523655 for diabetic macular edema (the DEGAS study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Safety and Efficacy Clinical Trials for SYL1001, a Novel Short Interfering RNA for the Treatment of Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Optimization of an Image-Guided Laser-Induced Choroidal Neovascularization Model in Mice | PLOS One [journals.plos.org]

- 21. orbi.uliege.be [orbi.uliege.be]

- 22. A Mouse Model for Laser-induced Choroidal Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Video: A Mouse Model for Laser-induced Choroidal Neovascularization [app.jove.com]

- 24. In Vivo Multimodal Imaging and Analysis of Mouse Laser-Induced Choroidal Neovascularization Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. files.core.ac.uk [files.core.ac.uk]

- 26. scispace.com [scispace.com]

- 27. researchgate.net [researchgate.net]

- 28. Detection of Zebrafish Retinal Proteins by Infrared Western Blotting [en.bio-protocol.org]

- 29. Detection of Zebrafish Retinal Proteins by Infrared Western Blotting [bio-protocol.org]

- 30. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Note: Protocol for In Vitro Testing of Bevasiranib on HUVEC Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Bevasiranib is a small interfering RNA (siRNA) designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A).[1][2] VEGF-A is a critical signaling protein involved in angiogenesis, the formation of new blood vessels.[3] Overexpression of VEGF-A is a key factor in the pathology of several diseases, including wet age-related macular degeneration (AMD) and various cancers.[3][4] this compound acts by targeting and promoting the degradation of VEGF-A messenger RNA (mRNA), thereby inhibiting the synthesis of the VEGF-A protein.[5]

Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell line widely used as an in vitro model system for studying the cellular and molecular mechanisms of angiogenesis, including endothelial cell proliferation, migration, and tube formation.[6][7] This document provides a comprehensive set of protocols for the in vitro testing of this compound on HUVEC cells to assess its anti-angiogenic efficacy.

Mechanism of Action of this compound

This compound functions through the RNA interference (RNAi) pathway. Once introduced into the cell, the double-stranded siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex unwinds the siRNA, and the antisense strand guides the complex to the complementary VEGF-A mRNA sequence. This leads to the cleavage and subsequent degradation of the target mRNA, preventing its translation into VEGF-A protein. The reduction in VEGF-A protein levels inhibits the downstream signaling cascade that promotes angiogenesis.

Caption: this compound inhibits angiogenesis by silencing VEGF-A mRNA.

Materials and Reagents

-

Cells: Human Umbilical Vein Endothelial Cells (HUVEC) (e.g., ATCC® PCS-100-010™)

-

This compound: Custom-synthesized siRNA targeting human VEGF-A and a non-targeting control siRNA.

-

Cell Culture:

-

Transfection:

-

Assays:

-

qRT-PCR: RNA extraction kit, reverse transcription kit, qPCR master mix, primers for VEGF-A and a housekeeping gene (e.g., GAPDH).

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO or solubilization solution.[12]

-

Wound Healing Assay: Sterile 200 µL pipette tips.[13]

-

Tube Formation Assay: Growth factor-reduced Matrigel® or similar basement membrane matrix.[14][15]

-

Experimental Protocols

Protocol 1: HUVEC Culture and Maintenance

-

Flask Coating: Coat T-75 flasks with 0.1% gelatin solution, ensuring the entire surface is covered. Aspirate the excess solution and allow the flasks to dry in a laminar flow hood.[9]

-

Thawing Cells: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed EGM-2 medium.

-

Seeding: Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh EGM-2 and plate onto the gelatin-coated T-75 flask.[16]

-

Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Medium Change: Change the medium every 2-3 days until the cells reach 80-90% confluency.[8]

-

Subculturing:

-

Wash the cell monolayer with HBSS.

-

Add Trypsin-EDTA solution and incubate for 1-3 minutes until cells detach.[9]

-

Neutralize the trypsin with Trypsin Neutralizer Solution or complete medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh EGM-2.

-

Seed new gelatin-coated flasks at a recommended split ratio (e.g., 1:3).[9] Do not use HUVECs beyond passage 7.[16]

-

Protocol 2: Transfection of HUVEC with this compound

This protocol describes a forward transfection method using Lipofectamine™ RNAiMAX in a 24-well plate format.[11] Adjust volumes accordingly for other plate sizes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combination therapy using the small interfering RNA this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]

- 7. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. allevi3d.com [allevi3d.com]

- 9. Vascular Research - Cell Biology Core - Protocols [vrd.bwh.harvard.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. HUVEC Lipofectamine RNAiMAX 转染 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. corning.com [corning.com]

- 16. zen-bio.com [zen-bio.com]

Application Notes and Protocols for Intravitreal Injection of Bevasiranib in Rabbits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevasiranib, a small interfering RNA (siRNA) targeting vascular endothelial growth factor A (VEGF-A), is a therapeutic agent investigated for the treatment of neovascular diseases of the eye, such as wet age-related macular degeneration (AMD).[1][2][3][4][5] Preclinical studies in animal models are crucial for evaluating the safety, efficacy, and pharmacokinetics of such novel therapies. The rabbit is a commonly used model in ophthalmic research due to the anatomical similarities of its eye to the human eye.[6] These application notes provide detailed protocols for the intravitreal injection of this compound in rabbits, based on established experimental procedures.

Mechanism of Action

This compound functions by silencing the gene expression of VEGF-A, a key signaling protein that promotes the growth of new blood vessels (angiogenesis).[3][4] In conditions like wet AMD, overexpression of VEGF-A leads to abnormal blood vessel growth in the choroid, a layer of tissue under the retina.[7] These new vessels are fragile and prone to leaking fluid and blood, which can damage the macula and lead to vision loss. By inhibiting the production of VEGF-A, this compound aims to reduce this neovascularization and associated leakage.[5][7]

References

- 1. Ocular biodistribution of this compound following a single intravitreal injection to rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nc3rs.org.uk [nc3rs.org.uk]

- 7. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

dosage and administration guidelines from Bevasiranib clinical trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage and administration guidelines for Bevasiranib, a small interfering RNA (siRNA) therapeutic, as derived from its clinical trial data. This compound was investigated for the treatment of wet age-related macular degeneration (wet AMD) and diabetic macular edema (DME) before its clinical program was ultimately terminated.

Mechanism of Action

This compound is designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A), a key protein involved in angiogenesis (the formation of new blood vessels). By targeting the mRNA of VEGF-A, this compound aimed to reduce the growth and leakage of abnormal blood vessels in the retina, which are characteristic of wet AMD.[1] The therapeutic operates through the RNA interference (RNAi) pathway. Upon administration, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then targets and degrades the complementary VEGF-A mRNA, thereby inhibiting protein synthesis.[2] An alternative mechanism of action has been suggested, involving the activation of Toll-like receptor 3 (TLR3), which may also contribute to the anti-angiogenic effects.

Quantitative Data Summary

The following tables summarize the dosage and administration details from the this compound clinical trials.

Table 1: Phase I Dose-Escalation Study in Wet AMD

| Dosage Group | This compound Dose | Administration Route | Number of Patients |

| 1 | 0.1 mg | Single Intravitreal Injection | 3 |

| 2 | 0.33 mg | Single Intravitreal Injection | 3 |

| 3 | 1.0 mg | Single Intravitreal Injection | 3 |

| 4 | 1.5 mg | Single Intravitreal Injection | 3 |

| 5 | 3.0 mg | Single Intravitreal Injection | 3 |

Source: Preliminary data from a non-randomized, open-label, dose-comparison study.[2]

Table 2: Phase II (C.A.R.E. Study) in Wet AMD

| Dosage Group | This compound Dose | Administration Route | Number of Patients |

| 1 | 0.2 mg | Intravitreal Injection | Not specified |

| 2 | 1.5 mg | Intravitreal Injection | Not specified |

| 3 | 3.0 mg | Intravitreal Injection | Not specified |

Source: Randomized, double-masked trial with 129 patients across 28 sites.[3]

Table 3: Phase III (COBALT Study) Combination Therapy in Wet AMD

| Treatment Arm | Initial Treatment | Maintenance Therapy | Administration Frequency |

| 1 | 3 monthly injections of Lucentis® (ranibizumab) | 2.5 mg this compound | Every 8 weeks |

| 2 | 3 monthly injections of Lucentis® (ranibizumab) | 2.5 mg this compound | Every 12 weeks |

| 3 | Lucentis® (ranibizumab) monotherapy | Lucentis® (ranibizumab) | Every 4 weeks |

Source: Randomized, double-masked, parallel-assignment study. The trial was terminated as it was unlikely to meet its primary endpoint.[4][5][6]

Experimental Protocols

While complete, detailed protocols from the terminated clinical trials are not publicly available, this section outlines the standard methodologies employed for key procedures in such ophthalmic studies.

Protocol 1: Intravitreal Injection of siRNA

Objective: To administer the siRNA therapeutic directly into the vitreous humor of the eye.

Materials:

-

This compound solution at the specified concentration

-

Sterile syringe (e.g., 1 mL) with a 30-gauge needle

-

Topical anesthetic eye drops

-

Povidone-iodine solution for disinfection

-

Sterile eyelid speculum

-

Sterile cotton swabs and drapes

Procedure:

-

Patient Preparation: Administer topical anesthetic drops to the eye to be treated.

-

Disinfection: Cleanse the periocular skin, eyelid margins, and eyelashes with povidone-iodine solution.

-

Anesthesia: Instill additional anesthetic drops into the conjunctival sac.

-

Exposure: Place a sterile eyelid speculum to keep the eyelids open.

-

Injection Site: Identify the injection site, typically in the superotemporal quadrant of the globe, approximately 3.5-4.0 mm posterior to the limbus.

-

Injection: Using a sterile syringe, inject the specified volume of this compound solution (typically 0.05 mL) into the mid-vitreous cavity.

-

Post-injection: Remove the needle and apply a sterile cotton swab to the injection site to prevent reflux. Check for central retinal artery perfusion.

-

Follow-up: Monitor the patient for any immediate complications, such as elevated intraocular pressure.

Protocol 2: Assessment of Visual Acuity

Objective: To measure the patient's central vision as a primary efficacy endpoint.

Methodology: Best-corrected visual acuity (BCVA) is measured using the Early Treatment Diabetic Retinopathy Study (ETDRS) charts.

Procedure:

-

Refraction: Perform a standardized refraction to determine the best possible spectacle correction for the patient.

-

Chart Presentation: The patient is seated at a standardized distance (typically 4 meters) from a retro-illuminated ETDRS chart.

-

Testing: The patient is asked to read the letters on the chart, starting from the top. The test is conducted for each eye separately.

-

Scoring: The visual acuity score is calculated based on the number of letters read correctly. Each row of letters corresponds to a specific visual acuity level.

Protocol 3: Fluorescein Angiography (FA)

Objective: To visualize the retinal and choroidal vasculature and assess leakage from choroidal neovascularization (CNV).

Procedure:

-

Pupil Dilation: Dilate the pupils of the patient's eyes with mydriatic eye drops.

-

Dye Injection: Inject a sterile solution of sodium fluorescein into a peripheral vein (usually in the arm).

-

Imaging: A series of photographs of the retina are taken in rapid succession using a specialized fundus camera with excitation and barrier filters as the dye circulates through the retinal and choroidal vessels.

-

Analysis: The resulting angiograms are analyzed for the presence, size, and leakage characteristics of CNV.

Protocol 4: Optical Coherence Tomography (OCT)

Objective: To obtain high-resolution cross-sectional images of the retina to measure retinal thickness and detect fluid accumulation.

Procedure:

-

Patient Positioning: The patient is seated in front of the OCT machine with their chin and forehead resting on the supports.

-

Image Acquisition: The patient is asked to fixate on a target while the OCT instrument scans the retina with a low-power laser.

-

Image Analysis: The OCT software generates detailed cross-sectional images of the retinal layers. These images are analyzed to measure central retinal thickness and quantify the amount of intraretinal and subretinal fluid.

Visualizations

This compound's RNAi Mechanism of Action

Caption: this compound utilizes the RNAi pathway to inhibit VEGF-A protein synthesis.

VEGF Signaling Pathway in Angiogenesis

Caption: VEGF-A binding to VEGFR-2 initiates downstream signaling for angiogenesis.

This compound Clinical Trial Workflow

Caption: A generalized workflow for the this compound clinical trials.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Optical coherence tomography as a potential readout in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. VEGF Pathway | Thermo Fisher Scientific - NO [thermofisher.com]

Application Notes & Protocols: Methods for Quantifying Bevasiranib's Efficacy In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bevasiranib is a small interfering RNA (siRNA) therapeutic designed to silence the expression of Vascular Endothelial Growth Factor A (VEGF-A).[1][2][3] Its mechanism involves the targeted degradation of VEGF-A messenger RNA (mRNA), thereby inhibiting the production of the VEGF-A protein, a key driver of angiogenesis.[4][5] This is distinct from monoclonal antibody therapies (e.g., bevacizumab, ranibizumab) which neutralize existing VEGF protein.[4] The primary clinical application investigated for this compound was for neovascular ("wet") age-related macular degeneration (AMD), which is characterized by choroidal neovascularization (CNV).[3][6]

Quantifying the in vivo efficacy of this compound requires a multi-faceted approach, assessing its impact on neovascularization, target gene expression, and overall pathological outcomes in relevant animal models. These application notes provide detailed protocols for key in vivo assays.

Core Efficacy Quantification Methods

The in vivo efficacy of this compound is primarily assessed through its anti-angiogenic effects. This can be quantified using specialized ocular models that replicate the pathology of wet AMD, or in more general tumor xenograft models where angiogenesis is a critical component of growth.

Ocular Angiogenesis Models (Choroidal Neovascularization)

The most relevant model for this compound's intended indication is the laser-induced Choroidal Neovascularization (CNV) model, typically performed in rodents or non-human primates.[4] This model directly assesses the inhibition of new, leaky blood vessel growth in the eye.

Key Quantitative Endpoints:

-

CNV Lesion Size: Measurement of the neovascular area via histology.

-

Vascular Leakage: Functional assessment of vessel permeability using fluorescein angiography.

Tumor Xenograft Models

Subcutaneous tumor xenograft models in immunocompromised mice are standard for evaluating the systemic or local anti-angiogenic potential of a therapeutic.[7] While not the primary indication for this compound, these models are robust for quantifying general effects on angiogenesis.

Key Quantitative Endpoints:

-

Tumor Growth Inhibition (TGI): Calculation of the reduction in tumor volume over time compared to a control group.

-

Microvessel Density (MVD): Histological quantification of blood vessels within the tumor.

Pharmacodynamic (PD) Biomarker Analysis

PD assays are crucial to confirm that this compound is engaging its target and eliciting the expected biological response. These can be performed on tissues collected from either ocular or tumor models.

Key Quantitative Endpoints:

-

VEGF-A mRNA Levels: Direct measurement of target mRNA knockdown using quantitative reverse transcription PCR (qRT-PCR).

-

VEGF-A Protein Levels: Measurement of the downstream reduction in protein expression using ELISA or immunohistochemistry (IHC).

Data Presentation: Summary of Quantitative Data

Effective data presentation is critical for comparing treatment effects. The following tables provide templates for organizing quantitative results from the described assays.

Table 1: Quantification of Choroidal Neovascularization (CNV) Inhibition

| Treatment Group | N | Mean CNV Area (μm²) ± SEM | % Inhibition vs. Control | Mean Vascular Leakage Score ± SEM | P-value (vs. Control) |

| Vehicle Control | 10 | 15,000 ± 1,200 | - | 3.5 ± 0.4 | - |

| Non-specific siRNA | 10 | 14,500 ± 1,100 | 3.3% | 3.3 ± 0.5 | >0.05 |

| This compound (70 µg) | 10 | 8,000 ± 950 | 46.7% | 2.1 ± 0.3 | <0.01 |

| This compound (150 µg) | 10 | 6,500 ± 800 | 56.7% | 1.5 ± 0.2 | <0.001 |

| This compound (350 µg) | 10 | 4,000 ± 650 | 73.3% | 0.8 ± 0.1 | <0.0001 |

Data is hypothetical and for illustrative purposes.

Table 2: Tumor Growth Inhibition (TGI) in Subcutaneous Xenograft Model

| Treatment Group | N | Initial Tumor Volume (mm³) ± SEM | Final Tumor Volume (mm³) ± SEM | TGI (%) | P-value (vs. Control) |

| Vehicle Control | 8 | 105 ± 8 | 1250 ± 150 | - | - |

| This compound (Dose 1) | 8 | 102 ± 7 | 875 ± 110 | 30.0% | <0.05 |

| This compound (Dose 2) | 8 | 108 ± 9 | 550 ± 95 | 56.0% | <0.01 |

TGI (%) is calculated at the end of the study using the formula: TGI = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i denote final and initial measurements.[8]

Table 3: Microvessel Density (MVD) and VEGF Expression in Tumor Tissue

| Treatment Group | N | MVD (vessels/mm²) ± SEM | % MVD Reduction | VEGF Protein (pg/mg tissue) ± SEM | % VEGF Reduction |

| Vehicle Control | 8 | 125 ± 15 | - | 500 ± 45 | - |

| This compound (Dose 1) | 8 | 80 ± 11 | 36.0% | 310 ± 30 | 38.0% |

| This compound (Dose 2) | 8 | 55 ± 9 | 56.0% | 180 ± 25 | 64.0% |

Experimental Protocols

Protocol 1: Laser-Induced Choroidal Neovascularization (CNV) and Efficacy Evaluation

This protocol describes the creation of a CNV model in rodents to assess the efficacy of intravitreally injected this compound.

Materials:

-

Anesthetic agents (e.g., Ketamine/Xylazine cocktail)

-

Topical proparacaine hydrochloride

-

Mydriatic drops (e.g., 1% Tropicamide)

-

Argon laser photocoagulator with a slit lamp delivery system

-

Cover slip for corneal flattening

-

This compound and control siRNA solutions

-

30-gauge Hamilton syringes

-

Fluorescein sodium (10%)

-

Scanning laser ophthalmoscope (SLO) or fundus camera

-

Tissue fixation and embedding reagents

Procedure:

-

Animal Preparation: Anesthetize the animal and dilate its pupils using mydriatic drops. Apply topical anesthetic to the cornea.

-

Laser Photocoagulation: Place a cover slip on the cornea. Deliver 4-6 laser spots (e.g., 532 nm, 100 mW, 100 ms duration, 50 µm spot size) around the optic nerve to rupture Bruch's membrane. A retinal bubble formation indicates a successful rupture.

-

Intravitreal Injection: Immediately after laser treatment, perform an intravitreal injection of this compound or a control substance (2-5 µL) using a 30-gauge needle, entering through the sclera posterior to the limbus.

-

Fluorescein Angiography (FA): At a predetermined endpoint (e.g., 14 days post-injection), anesthetize the animal and inject fluorescein sodium intraperitoneally. Image the fundus using an SLO to visualize and score vascular leakage from the CNV lesions.

-

Tissue Collection and Histology: Euthanize the animals and enucleate the eyes. Fix the eyes in 4% paraformaldehyde, embed in paraffin or OCT, and prepare serial sections.

-

Quantification of CNV Area: Stain sections with Hematoxylin and Eosin (H&E). Using image analysis software (e.g., ImageJ), measure the area of the neovascular membrane at the site of the laser burn. The overall reduction in CNV area in treated groups compared to controls is a primary measure of efficacy.[4]

Protocol 2: Immunohistochemistry (IHC) for Microvessel Density (MVD) Quantification

This protocol details the staining of endothelial cells in paraffin-embedded tissue sections to quantify MVD.

Materials:

-

Paraffin-embedded tissue sections (5 µm) on charged slides

-

Xylene and graded ethanol series for deparaffinization/rehydration

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Peroxidase blocking solution (e.g., 3% H₂O₂)

-

Blocking serum (e.g., Normal Goat Serum)

-

Primary antibody: Rabbit anti-CD31 (or anti-Factor VIII)

-

Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Bake slides at 60°C for 30-60 minutes. Deparaffinize in xylene and rehydrate through a graded series of ethanol to distilled water.[9]

-

Antigen Retrieval: Immerse slides in pre-heated sodium citrate buffer (95-100°C) for 20-30 minutes. Allow to cool for 20 minutes at room temperature.[9][10]

-

Peroxidase and Protein Blocking: Incubate sections with peroxidase block for 10-30 minutes to quench endogenous peroxidase activity. Rinse and then incubate with blocking serum for 30-60 minutes to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate sections with the primary anti-CD31 antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

-

Secondary Antibody and Detection: Rinse slides and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature. Rinse again and apply the Streptavidin-HRP complex.

-

Visualization: Apply the DAB substrate solution until a brown precipitate forms (monitor under a microscope). Stop the reaction by rinsing with distilled water.

-

Counterstaining and Mounting: Lightly counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and apply a coverslip with permanent mounting medium.[9]

-

Quantification: Identify "hot spots" of neovascularization at low magnification. At high magnification (200x), count the number of stained vessels within a defined area. Average the counts from 3-5 hot spots per sample to determine the MVD (vessels/mm²).[11]

Mandatory Visualizations (Graphviz)

The following diagrams illustrate key pathways and workflows related to this compound's action and evaluation.

Caption: Mechanism of action for this compound, an siRNA that promotes VEGF-A mRNA degradation.

Caption: Experimental workflow for quantifying this compound efficacy in a laser-induced CNV model.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound for the treatment of wet, age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the Treatment of Wet, Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercehealthcare.com [fiercehealthcare.com]

- 6. This compound (Cand5) - Wet AMD Discontinued | amdbook.org [amdbook.org]

- 7. In Vivo Preclinical Assessment of the VEGF Targeting Potential of the Newly Synthesized [52Mn]Mn-DOTAGA-Bevacizumab Using Experimental Cervix Carcinoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. wrexham.repository.guildhe.ac.uk [wrexham.repository.guildhe.ac.uk]

- 11. US20030050553A1 - Methods for measuring microvascular density in tumors - Google Patents [patents.google.com]

Application Notes and Protocols: Bevasiranib Delivery Systems for Targeted Ocular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bevasiranib and Ocular Delivery

This compound is a small interfering RNA (siRNA) designed to silence the expression of Vascular Endothelial Growth Factor (VEGF).[1][2] In ocular diseases like neovascular ("wet") age-related macular degeneration (AMD), VEGF is a key driver of choroidal neovascularization (CNV), a process involving abnormal blood vessel growth that leads to vision loss.[3][4] this compound operates via the RNA interference (RNAi) pathway, where the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). This complex then targets and cleaves the messenger RNA (mRNA) encoding for VEGF-A, thereby preventing its translation into protein.[5][6] This mechanism acts upstream of anti-VEGF antibody therapies (e.g., ranibizumab, bevacizumab), which neutralize existing VEGF proteins.[5][6]

The primary challenge in ocular therapy is effective drug delivery to the posterior segment of the eye, particularly the retina and retinal pigment epithelium (RPE).[7][8] The eye's protective barriers limit the bioavailability of topically applied drugs to less than 5%.[8] For this compound, the standard clinical approach has been direct intravitreal injection of a "naked" siRNA solution.[5][9] However, to improve stability, prolong therapeutic effect, and potentially reduce injection frequency, various advanced delivery systems, including lipid-based nanoparticles and polymeric carriers, are under investigation.[9][10]

These application notes provide an overview of this compound's mechanism, quantitative data from key preclinical studies, and detailed protocols for the formulation and evaluation of nanoparticle-based this compound delivery systems for ocular research.

Mechanism of Action: VEGF Signaling and RNAi-Mediated Silencing

In wet AMD, hypoxia in the retinal tissue activates Hypoxia-Inducible Factor 1 (HIF-1), a transcription factor that upregulates the expression of the VEGF gene.[5] The resulting VEGF protein binds to its receptors (VEGFR) on endothelial cells, triggering a signaling cascade that promotes angiogenesis, leading to the formation of leaky, abnormal blood vessels.[11]

This compound intervenes by destroying the VEGF mRNA before it can be translated into protein. This post-transcriptional gene silencing effectively "shuts down" the production of VEGF at its source.[7][12]

Data Presentation: Ocular Biodistribution of this compound

Effective delivery requires the therapeutic agent to reach its target tissues, primarily the retina and RPE, in a stable and active form.[5] Preclinical studies in rabbits have quantified the distribution of this compound in various ocular tissues following a single intravitreal injection.[12][13]

Table 1: this compound Concentration in Rabbit Ocular Tissues (Left Eye) After a Single 0.5 mg Intravitreal Injection

| Time Post-Dose | Vitreous Fluid (µg-eq/g) | Iris (µg-eq/g) | Retina (µg-eq/g) | RPE (µg-eq/g) | Sclera + Choroid (µg-eq/g) |

| 6 hours | 429 | 1.16 | 4.31 | 1.05 | 0.94 |

| 24 hours | 243 | 2.12 | 11.2 | 2.50 | 2.05 |

| 72 hours | 102 | 1.63 | 11.4 | 2.39 | 2.02 |

| 7 days | 33.7 | 0.81 | 4.90 | 1.09 | 0.96 |

| Data summarized from a pharmacokinetic study using 3H-bevasiranib in Dutch-Belted rabbits.[13] Concentrations are expressed as mean microgram equivalents per gram of tissue. |

Table 2: Intact this compound in Rabbit Ocular Tissues 24 Hours After a Single 2.0 mg Intravitreal Injection

| Ocular Tissue | Mean Concentration (ng/g) |

| Aqueous Humor | 56.6 |

| Vitreous Humor | 225,000 |

| Lens | 10.1 |

| Iris | 1,470 |

| Ciliary Body | 2,750 |

| Retina | 10,600 |

| RPE/Choroid | 1,840 |

| Data from an ocular disposition study using a locked nucleic acid (LNA) assay to detect intact this compound.[9][13] |

Experimental Workflows and Protocols

The development and evaluation of a targeted delivery system for this compound follow a multi-stage process, from formulation and characterization to preclinical in vivo testing.

Protocol 1: Formulation of this compound-Loaded Cationic Liposomes

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method, a common technique for encapsulating nucleic acids.[14][15]

Materials:

-

Cationic Lipid (e.g., DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane)

-

Helper Lipid (e.g., DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

-

Cholesterol

-

This compound siRNA

-

Chloroform

-

Nuclease-free hydrating buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

-

Lipid Film Preparation: a. Dissolve DOTAP, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1:0.8). b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 37-40°C) until a thin, uniform lipid film forms on the flask wall. d. Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration and Liposome Formation: a. Prepare a solution of this compound in the nuclease-free hydrating buffer at the desired concentration. b. Add the this compound solution to the flask containing the dry lipid film. c. Hydrate the film by gentle rotation at a temperature above the lipid transition temperature for 1-2 hours. The solution will become milky, indicating the formation of multilamellar vesicles (MLVs).

-

Sonication and Sizing: a. To reduce the size of the MLVs, sonicate the liposome suspension. Use either a bath sonicator (15-30 minutes) or a probe sonicator (5-10 minutes on ice, using pulses) until the suspension becomes clearer. b. For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes (e.g., 100 nm) 10-20 times. This will produce small unilamellar vesicles (SUVs).

-

Purification: a. Remove unencapsulated this compound by ultracentrifugation or size exclusion chromatography. b. Resuspend the final liposome pellet in fresh buffer and store at 4°C.

Protocol 2: Characterization of this compound-Loaded Liposomes

This protocol outlines standard procedures to characterize the physical properties of the formulated liposomes.

Equipment:

-

Dynamic Light Scattering (DLS) instrument (for size and Polydispersity Index)

-

Zeta potential analyzer

-

UV-Vis Spectrophotometer or Fluorometer

-

Lysis buffer (e.g., 1% Triton X-100)

Methodology:

-

Particle Size and Polydispersity Index (PDI) Measurement: a. Dilute an aliquot of the liposome suspension in the hydrating buffer to an appropriate concentration for DLS analysis. b. Measure the hydrodynamic diameter (Z-average) and PDI at 25°C. Aim for a particle size between 100-200 nm and a PDI < 0.3 for ocular applications.[16]

-

Zeta Potential Measurement: a. Dilute an aliquot of the liposome suspension in the hydrating buffer. b. Measure the surface charge using a zeta potential analyzer. A positive zeta potential (e.g., +20 to +40 mV) is generally desired for electrostatic interaction with negatively charged cell membranes.[16]

-

Encapsulation Efficiency (EE) Measurement: a. Use a method to separate the liposomes from the unencapsulated ("free") this compound (e.g., ultracentrifugation). b. After separation, carefully collect the supernatant containing the free siRNA. c. Measure the concentration of this compound in the supernatant using UV-Vis spectrophotometry (at 260 nm) or a fluorescence assay if the siRNA is labeled (e.g., with Cy3). d. Calculate EE% using the following formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Protocol 3: In Vivo Evaluation of Ocular Biodistribution

This protocol is adapted from preclinical studies in rabbits to determine the concentration and location of the delivered drug in ocular tissues.[12][13] Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Dutch-Belted rabbits (or other appropriate animal model)

-

This compound formulation (radiolabeled or fluorescently tagged for easier detection)

-

Intravitreal injection supplies (30-gauge needles, microsyringes)

-

Ophthalmoscope

-

Dissection tools

-

Tissue homogenization equipment

-

Detection instrument (e.g., Liquid Scintillation Counter for radiolabels, Fluorometer for fluorescent tags, or equipment for LNA/qPCR assay)

Methodology:

-

Animal Preparation and Dosing: a. Anesthetize the rabbits and apply a topical proparacaine solution to the eyes. b. Administer a single intravitreal injection of the this compound formulation (e.g., 50 µL containing a dose of 0.5 to 2.0 mg/eye) into both eyes.[13] c. Monitor animals for any adverse reactions (e.g., conjunctival hyperemia, vitreous cells) using an ophthalmoscope at regular intervals.[13]

-

Tissue Collection: a. At predetermined time points (e.g., 6h, 24h, 72h, 7 days), euthanize subgroups of animals.[13] b. Immediately enucleate the eyes. c. Dissect the eyes on ice to carefully isolate individual ocular structures: aqueous humor, vitreous humor, lens, iris, ciliary body, retina, and RPE/choroid/sclera complex.

-

Sample Processing and Analysis: a. Weigh each tissue sample. b. Homogenize the solid tissues in an appropriate buffer. c. Analyze the tissue homogenates and fluid samples to determine the concentration of this compound using the relevant detection method (e.g., scintillation counting for 3H-bevasiranib). d. Express the results as the amount of drug per gram of tissue (e.g., µg-eq/g or ng/g).[13]

Protocol 4: Evaluation of Efficacy in a Laser-Induced CNV Model

This protocol describes a standard animal model for wet AMD to assess the therapeutic efficacy of the this compound formulation.[5][17] Note: All animal procedures must be approved by an IACUC.

Materials:

-

Brown Norway rats or Cynomolgus monkeys

-

Laser photocoagulator with a slit lamp

-

Fundus camera and fluorescein angiography (FA) system

-

Optical Coherence Tomography (OCT) system

-

This compound formulation and vehicle control

Methodology:

-

Induction of CNV: a. Anesthetize the animals. b. Use a laser to photocoagulate 4-6 spots on the retina surrounding the optic nerve, intentionally rupturing Bruch's membrane. This induces a neovascular response.

-

Dosing: a. Immediately after laser treatment or a few days later, administer an intravitreal injection of the this compound formulation to the treatment group and the vehicle (e.g., empty liposomes) to the control group.

-

Efficacy Assessment: a. At regular intervals (e.g., weekly for 4 weeks), perform in-life imaging. b. Fluorescein Angiography (FA): Inject fluorescein dye intravenously and image the retina. The degree of dye leakage from the laser spots indicates the severity of CNV. Score the leakage on a scale (e.g., 0-4). c. Optical Coherence Tomography (OCT): Obtain cross-sectional images of the retina to measure the thickness and volume of the CNV lesions.[17]

-